molecular formula C14H13FN4 B4493505 3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4493505
M. Wt: 256.28 g/mol
InChI Key: JHAPKZFPVLPQEJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its therapeutic versatility. Key structural features include:

  • 3-position: 4-Fluorophenyl group, critical for target binding and potency .
  • 5-position: Methyl substituent, optimized for mycobacterial ATP synthase inhibition .
  • 7-position: N-methylamine, enhancing metabolic stability and reducing hERG channel liability .

It exhibits potent anti-tuberculosis activity (Mycobacterium tuberculosis MIC ≤ 0.1 µM) and favorable pharmacokinetics (mouse/human liver microsomal stability >70%) .

Properties

IUPAC Name

3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4/c1-9-7-13(16-2)19-14(18-9)12(8-17-19)10-3-5-11(15)6-4-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAPKZFPVLPQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves cyclocondensation reactions. One common method includes the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Amine Reactivity

The 7-amine participates in:

Reaction TypeConditionsProductYieldSource
Acylation Ac₂O, pyridine, RTN-acetyl derivative82%
Alkylation Benzyl bromide, K₂CO₃, DMFN-benzyl analog78%
Sulfonation TsCl, Et₃N, CH₂Cl₂N-tosyl compound68%

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes:

  • Nitration (HNO₃/H₂SO₄, 0°C): Para-nitro derivative (57% yield)

  • Halogenation (Br₂, FeCl₃): 3-bromo-4-fluorophenyl analog (63%)

Cross-Coupling Reactions

The pyrimidine ring supports Buchwald-Hartwig amination and Sonogashira coupling :

ReactionCatalytic SystemSubstituent IntroducedApplication
C-5 ArylationPd(OAc)₂/XPhos5-aryl groupsKinase inhibitor synthesis
C-2 AlkynylationPdCl₂(PPh₃)₂, CuIPropargyl moietiesTriazole hybrids

Limitation : The 5-methyl group sterically hinders C-6 functionalization .

Pyrazole Ring Opening

Under strong acidic conditions (HCl, Δ):

  • Converts to pyrimidine-2,4-diamine derivatives (72% yield)

Oxidation

With KMnO₄/H₂SO₄:

  • 5-Methyl → 5-carboxylic acid (limited utility due to decarboxylation)

Biological Activation Pathways

Metabolic reactions (human liver microsomes):

  • N-demethylation (CYP3A4-mediated, t₁/₂ = 2.3 hr)

  • Fluorophenyl hydroxylation (CYP2D6, 18% conversion)

Stability Under Reaction Conditions

ConditionStabilityDegradation Products
pH < 2 (HCl)Unstable (t₁/₂ = 45 min)Pyrazolo[1,5-a]pyrimidin-7-ol
UV light (254 nm)Photodegradation (Φ = 0.33)Ring-opened nitriles
T > 200°CThermal decompositionCO₂ + NH₃ + fluorobenzene

Comparative Reactivity of Analogs

Structural VariationReactivity Difference
5-Ethyl vs. 5-methyl20% slower acylation kinetics
3-(3-Cl-phenyl) substitutionEnhanced electrophilic substitution at C-4
N-H (unmethylated)3× faster sulfonation rates

Scientific Research Applications

Antiviral Activity

One of the primary applications of 3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is its potential as an antiviral agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant antiviral properties against various viral infections. These compounds are believed to inhibit viral replication by targeting specific viral enzymes or proteins essential for the virus's lifecycle .

Anticancer Properties

Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can possess anticancer activity. The compound has been tested against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of signaling pathways related to cell growth and survival .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been investigated for its potential in treating neurodegenerative diseases by mitigating oxidative stress and inflammation within neuronal cells .

Antiviral Efficacy

A notable study demonstrated the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting the replication of the influenza virus in vitro. The research indicated that these compounds could significantly reduce viral titers at low micromolar concentrations, suggesting a promising avenue for therapeutic development against influenza infections .

Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited dose-dependent cytotoxicity. The study reported IC50 values in the low micromolar range, highlighting its potential as a lead compound for anticancer drug development .

Data Table: Summary of Applications

ApplicationMechanismKey Findings
AntiviralEnzyme inhibitionEffective against influenza virus
AnticancerSignal transduction modulationInduces apoptosis in cancer cells
NeurologicalAntioxidant activityPotential neuroprotective effects

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications at the 5-Position

The 5-substituent significantly impacts activity. Comparative data from SAR studies (Table 2, ) include:

Compound 5-Substituent M. tb MIC (µM) Microsomal Stability (%)
32 4-Fluorophenyl 0.05 85 (Mouse)
33 p-Tolyl 0.10 78 (Human)
34 4-Methoxyphenyl 0.15 82 (Mouse)
35 4-Isopropylphenyl 0.20 70 (Human)

Key Findings :

  • Compound 32 (5-(4-fluorophenyl)) shows superior potency (MIC = 0.05 µM), but the target compound’s 5-methyl group balances activity with reduced molecular weight, improving bioavailability .
  • Bulky groups (e.g., 4-isopropylphenyl in 35 ) reduce potency, suggesting steric hindrance at the ATP synthase binding site .

Modifications at the 7-Position

The 7-amine group influences both activity and safety:

  • N-(Pyridin-2-ylmethyl) derivatives (e.g., 45 , ) show comparable M. tb inhibition (MIC = 0.08 µM) but higher hERG liability (IC₅₀ = 8 µM vs. >30 µM for the target compound) .
  • N-(1-(Pyridin-2-yl)ethyl) (e.g., 10a , ) introduces chirality, complicating synthesis without improving potency (MIC = 0.12 µM) .

Advantage of N,5-dimethyl : The target compound’s simplicity avoids synthetic challenges while maintaining low hERG risk and metabolic stability .

Core Scaffold Variations

Triazolo[1,5-a]pyrimidines ()
  • Compound 92 (triazolo core) targets Plasmodium falciparum (antimalarial) with a docking score of -31.37 kcal/mol but lacks activity against M. tb .
  • Triazolopyrimidines with trifluoroethylamino groups () inhibit tubulin polymerization (anticancer), demonstrating scaffold-dependent target specificity .
Carboxamide Derivatives ()
  • 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibits anticancer activity (IC₅₀ = 1.2 µM vs. HeLa cells) but poor M. tb inhibition, highlighting the 7-carboxamide’s role in shifting therapeutic focus .

Biological Activity

3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C12H12FN5. The presence of a fluorine atom on the phenyl ring enhances its pharmacological properties by influencing lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer potential. For instance, studies have shown that derivatives of this scaffold can inhibit various cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. In vitro studies have demonstrated that compounds similar to this compound can effectively target cancer cells such as HeLa and MCF-7, leading to decreased viability and increased apoptotic markers .

Enzyme Inhibition

The compound has been noted for its ability to act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it has shown inhibitory activity against protein kinases that are crucial in signaling pathways related to cell growth and survival . The structural features of the compound allow it to fit into the active sites of these enzymes effectively.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Signaling Pathways : It interferes with pathways such as the PI3K/Akt/mTOR signaling cascade, which is pivotal in regulating cell survival and growth.
  • Induction of Apoptosis : The compound promotes apoptotic processes in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical models:

  • Antitumor Efficacy : In a study involving xenograft models of human tumors, administration of compounds structurally related to this compound resulted in significant tumor regression compared to controls .
  • Neuroprotective Effects : Another investigation focused on neurodegenerative disease models indicated that similar compounds could mitigate neuroinflammation and improve neuronal survival through modulation of inflammatory pathways .

Data Table: Biological Activities and Mechanisms

Activity TypeMechanismReferences
AnticancerInduction of apoptosis; inhibition of proliferation
Enzyme InhibitionTargeting protein kinases
NeuroprotectionModulation of neuroinflammation

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?

Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors like 2-aminopyrazoles with β-diketones or enaminones. For example:

Core Formation : React 5-amino-1H-pyrazole derivatives with substituted acetylacetones under acidic (e.g., acetic acid) or basic conditions to form the pyrazolo[1,5-a]pyrimidine core .

Substituent Introduction : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling or direct substitution during cyclization. The N-methylation step may require reductive amination or alkylation with methyl iodide under inert atmospheres .

Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like Pd(PPh₃)₄ for cross-coupling steps. Monitor reaction progress via TLC or HPLC to maximize yield (typically 60-75%) and purity (>95%) .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Structural validation employs:

  • X-ray Crystallography : Determines precise bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles (e.g., fluorophenyl ring tilt: 5-10°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at δ 2.3-2.5 ppm; fluorophenyl aromatic protons at δ 7.1-7.4 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 311.14 for C₁₅H₁₅FN₅) .
  • IR Spectroscopy : Identify functional groups (e.g., NH stretch at ~3400 cm⁻¹; C–F vibration at 1220 cm⁻¹) .

Basic: What preliminary biological activities have been reported for this compound?

Answer:
Pyrazolo[1,5-a]pyrimidines exhibit:

  • Enzyme Inhibition : IC₅₀ values of 0.1–10 µM against kinases (e.g., KDR) due to hydrogen bonding between the pyrimidine N and catalytic lysine residues .
  • Anticancer Activity : In vitro cytotoxicity (e.g., GI₅₀: 2–20 µM in HeLa cells) linked to apoptosis induction via caspase-3 activation .
  • Neuropharmacological Effects : Moderate blood-brain barrier penetration (logP ~2.5) for potential CNS applications .

Advanced: How do substituent variations (e.g., fluorophenyl vs. trifluoromethyl) impact structure-activity relationships (SAR)?

Answer:
Key SAR insights:

  • Fluorophenyl Group : Enhances lipophilicity (logP +0.5 vs. phenyl) and π-π stacking with hydrophobic enzyme pockets, improving binding affinity (ΔG ~-2 kcal/mol) .
  • Trifluoromethyl vs. Methyl : CF₃ increases metabolic stability (t₁/₂: 4 vs. 2 hours in liver microsomes) but may reduce solubility (logS: -3.5 vs. -2.8) .
  • N-Methylation : Reduces off-target interactions (e.g., CYP450 inhibition by 50%) compared to bulkier substituents .

Advanced: What mechanistic insights explain its enzyme inhibition?

Answer:
Mechanistic studies suggest:

  • Competitive Inhibition : The pyrimidine core mimics ATP’s adenine ring, competing for the kinase ATP-binding pocket (Kd: 0.8 µM) .
  • Fluorophenyl Role : The fluorine atom forms halogen bonds with backbone carbonyls (e.g., PHE-80 in KDR), increasing residence time by ~30% .
  • Dynamic Effects : Molecular dynamics simulations show induced-fit binding stabilizes the DFG-out kinase conformation .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Use uniform cell lines (e.g., MCF-7 for cytotoxicity) and enzyme sources (recombinant vs. tissue-derived) .
  • Dose-Response Curves : Validate IC₅₀ values with 8-point dilution series (R² > 0.95) .
  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-ERK reduction) alongside enzymatic assays .

Advanced: What pharmacokinetic challenges are associated with this compound?

Answer:
Key challenges:

  • Absorption : Moderate oral bioavailability (F: 40–50%) due to low solubility. Use nanoformulations or co-solvents (e.g., PEG-400) to enhance dissolution .
  • Metabolism : CYP3A4-mediated N-demethylation is a major clearance pathway. Introduce deuterium at labile sites to reduce first-pass metabolism .
  • Distribution : High plasma protein binding (>90%) limits free drug concentration. Structural analogs with reduced lipophilicity (clogP < 2) improve unbound fractions .

Advanced: What are key considerations for scaling up synthesis while maintaining regioselectivity?

Answer:
Critical factors:

  • Regioselectivity Control : Use directing groups (e.g., Boc-protected amines) during cyclization to avoid byproducts (e.g., 1,3-dimethyl isomers) .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >99% purity .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve safety and yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

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